1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride
Description
1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is often used in proteomics research and has significant potential in various fields such as chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPLTSUHDQQPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585844 | |
| Record name | 4-Amino-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103659-91-2, 7585-63-9 | |
| Record name | 4-Amino-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-thiochromen-4-amine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1,1-Dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride has been studied for its potential therapeutic effects:
- Antioxidant Activity : Research indicates that compounds with a thiochromene structure may exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Biochemical Research
The compound is used in proteomics and other biochemical applications:
- Protein Interaction Studies : It is utilized as a tool to study protein interactions and modifications due to its ability to form stable complexes with various biomolecules .
- Enzyme Inhibition : It has been evaluated for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic pathways .
Material Science
While primarily focused on biological applications, there are indications that compounds like this compound can also be explored in material science for:
- Polymer Chemistry : Its unique structure may allow for the development of novel polymers with specific properties useful in various industrial applications .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several thiochromene derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can be compared with other similar compounds such as:
Thiochroman derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Sulfoxides and sulfones: These compounds are oxidation products of thiochroman derivatives and have different chemical and physical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications .
Biological Activity
1,1-Dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride (CAS No. 103659-91-2) is a compound of interest due to its diverse biological activities. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C9H12ClNO2S
- Molecular Weight : 233.72 g/mol
- CAS Number : 103659-91-2
This compound is characterized by a thiochromene core structure, which is known for its biological relevance.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For instance, derivatives of the thiochromen core have shown effectiveness against various tropical diseases such as malaria and leishmaniasis.
Key Findings :
- Reactive Oxygen Species (ROS) : Treatment with thiochromen derivatives led to increased ROS levels in parasites, causing cell death through mitochondrial dysfunction. The selectivity index for certain compounds was reported to be as high as 153 over human monocytes, indicating a favorable therapeutic window .
Antagonistic Activity on α1D Adrenoceptors
Another significant aspect of this compound is its role as an antagonist for α1D adrenergic receptors. A study focusing on the structure-activity relationship (SAR) revealed that modifications to the thiochromene structure could enhance selectivity and potency against these receptors.
Research Insights :
- Binding Affinity : Compounds derived from this scaffold exhibited moderate to high binding affinity for α1D adrenoceptors while showing high selectivity against α1A and α1B subtypes .
Cytotoxicity Studies
Cytotoxicity assays using human monocytes (U-937) demonstrated that several derivatives of the thiochromene core exhibited varying levels of cytotoxic activity. The efficacy was measured using the MTT assay, with results indicating that some compounds had EC50 values below 25 μM, categorizing them as highly active .
Table of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Allosteric Modulation : The thiochromene core acts as an allosteric modulator in enzyme systems, influencing metabolic pathways critical for parasite survival.
- ROS Induction : Increased ROS levels disrupt cellular homeostasis in parasites, leading to cell death.
- Receptor Interaction : The compound's ability to selectively bind to α1D adrenoceptors suggests potential applications in managing cardiovascular conditions.
Study on Antiparasitic Efficacy
In a study published in July 2023, researchers synthesized several new compounds based on the thiochromene structure and tested them against Leishmania panamensis. The findings demonstrated significant antiparasitic activity with low toxicity towards human cells, supporting the therapeutic potential of these compounds in treating tropical diseases .
Research on α1D Adrenergic Receptor Antagonists
A study focused on developing selective α1D adrenergic receptor antagonists highlighted the importance of structural modifications in enhancing potency and selectivity. The research provided insights into how specific chemical groups can influence receptor binding and efficacy .
Preparation Methods
Reaction Mechanism and Steps
This route, adapted from thienothiadiazine syntheses, begins with the preparation of a sulfamoylacylazide precursor. The azide undergoes Curtius rearrangement under thermal or photolytic conditions to form an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.
Key Steps :
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Sulfamoyl Chloride Formation : Reacting thiochromen-4-ol with chlorosulfonic acid yields the sulfamoyl chloride intermediate.
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Azide Synthesis : Treatment with sodium azide replaces the chloride, forming the acylazide.
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Rearrangement and Hydrolysis : Heating the azide induces rearrangement to an isocyanate, followed by acidic hydrolysis to the amine.
Optimization and Challenges
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Temperature Control : Rearrangement proceeds optimally at 80–100°C, with higher temperatures risking decomposition.
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Yield : Reported yields for analogous compounds range from 45–60%, limited by side reactions such as dimerization.
Michael Addition-Cyclization Cascade
Mechanistic Insights from DFT Studies
A novel approach inspired by dihydrothiophene syntheses involves a Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. Density functional theory (DFT) studies reveal a four-step mechanism:
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Nucleophilic Attack : The thiolate ion attacks the α-bromochalcone, forming a thioether intermediate.
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Proton Transfer : Acidic conditions facilitate proton migration, stabilizing the intermediate.
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Cyclization : Intramolecular nucleophilic substitution closes the thiochromen ring.
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Oxidation : Hydrogen peroxide oxidizes the sulfide to the sulfone (1,1-dioxide).
Reaction Conditions :
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Solvent: Ethanol or isopropanol
Reductive Amination and Catalytic Hydrogenation
Industrial-Scale Adaptation
A patent-pending method for related amines employs reductive amination followed by hydrogenation:
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Reductive Amination :
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Salt Formation :
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Treat the free amine with hydrochloric acid to precipitate the hydrochloride salt.
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Catalytic Hydrogenation :
Advantages :
Comparative Analysis of Methods
| Parameter | Curtius Rearrangement | Michael-Cyclization | Reductive Amination |
|---|---|---|---|
| Steps | 3 | 4 | 2 |
| Yield | 45–60% | 70–85% | 75–87% |
| Catalyst | None | None | Pd/C |
| Industrial Feasibility | Moderate | High | High |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride?
- Methodology : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). For quantitative purity assessment, compare retention times and peak areas against certified reference standards (e.g., USP/EP-grade) . Mass spectrometry (MS) can confirm molecular weight and detect impurities.
- Data Validation : Cross-reference spectral data with computational predictions (e.g., PubChem or EPA DSSTox entries) to resolve ambiguities in proton environments or unexpected peaks .
Q. How can researchers ensure stability during storage of this compound?
- Experimental Design : Conduct accelerated stability studies under varying conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC and track changes in hygroscopicity using thermogravimetric analysis (TGA). Store in airtight, light-resistant containers with desiccants .
- Critical Parameters : pH-sensitive compounds may require buffered solutions for long-term stability in aqueous matrices.
Q. What synthetic routes are reported for thiochromen-derived hydrochlorides, and how can they be optimized?
- Synthesis Strategies : Common approaches include cyclization of thiophenol derivatives followed by sulfonation and amine hydrochloridation. For example, thiochromen precursors can undergo oxidative sulfonation (e.g., H₂O₂/acetic acid) and subsequent amine coupling .
- Optimization : Use design of experiments (DoE) to test variables like reaction temperature, stoichiometry, and catalyst loading. ICReDD’s computational reaction path search methods can narrow optimal conditions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and regioselectivity for derivatives of this compound?
- Methodology : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Pair with molecular dynamics (MD) simulations to study solvent effects .
- Validation : Compare computational predictions with experimental outcomes (e.g., substituent effects on sulfone group reactivity) .
Q. What strategies resolve contradictions in spectral data or bioactivity profiles across studies?
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in datasets. Cross-validate NMR/MS results with independent labs or public databases (e.g., ChemIDplus, EPA DSSTox) .
- Case Study : If bioactivity discrepancies arise, verify assay conditions (e.g., cell line viability, solvent controls) and compound purity (≥95% by HPLC) .
Q. How can reaction engineering improve scalability for synthesizing this compound?
- Process Design : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor in-line via FTIR or Raman spectroscopy for real-time quality control .
- Scale-Up Challenges : Address particle agglomeration using anti-solvent crystallization or micronization techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
